Cyclohexyl nitrite

Immunotoxicology Inhalation Toxicology Alkyl Nitrite Safety Assessment

Cyclohexyl nitrite (CAS 5156-40-1) is a cycloaliphatic alkyl nitrite ester, formed by the esterification of cyclohexanol with nitrous acid. As a member of the alkyl nitrite class, it shares the fundamental pharmacophore responsible for vasodilation with analogs like isobutyl, amyl, and butyl nitrites.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 5156-40-1
Cat. No. B1213539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl nitrite
CAS5156-40-1
Synonymscyclohexyl nitrite
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)ON=O
InChIInChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyNRCNZCLHYWKEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Nitrite (CAS 5156-40-1): Product Identity and Baseline Characterization for Procurement Verification


Cyclohexyl nitrite (CAS 5156-40-1) is a cycloaliphatic alkyl nitrite ester, formed by the esterification of cyclohexanol with nitrous acid [1]. As a member of the alkyl nitrite class, it shares the fundamental pharmacophore responsible for vasodilation with analogs like isobutyl, amyl, and butyl nitrites [2]. However, its rigid cyclohexane ring confers distinct physicochemical properties, including a specific density of 1.2±0.1 g/cm³, a boiling point of 138.7±7.0 °C at 760 mmHg, and a calculated LogP of 2.02–2.57, which differentiate it from acyclic counterparts .

Why Alkyl Nitrite Interchangeability Is Not Guaranteed: The Case for Cyclohexyl Nitrite-Specific Procurement


Within the alkyl nitrite class, biological and physical-chemical behavior is not uniform. Simple substitution of cyclohexyl nitrite with isobutyl or isoamyl nitrite is scientifically unfounded due to quantifiable differences in immunotoxicity profiles, thermal decomposition pathways, and analytical detection parameters [1][2]. For instance, in controlled inhalation studies, cyclohexyl nitrite and isobutyl nitrite exhibit divergent effects on macrophage tumoricidal activity, indicating that the cycloaliphatic structure imparts distinct biological outcomes that are not predicted by vasodilatory activity alone [1]. Furthermore, the compound's unique DART-TOF-MS fragmentation pattern and thermal decomposition kinetics, characterized by ring-opening pre-equilibrium, provide critical differentiation for analytical and process safety applications [2][3].

Quantitative Evidence for Cyclohexyl Nitrite (CAS 5156-40-1) Differentiation: Head-to-Head Performance and Property Comparisons


Immunotoxicity Profile Divergence: Cyclohexyl vs. Isobutyl Nitrite on Macrophage Function

In a direct comparative inhalation study in C57BL/6 mice, subchronic exposure (14 daily 45-minute sessions) to 900 ppm cyclohexyl nitrite did not impair peritoneal macrophage tumoricidal activity, whereas exposure to 900 ppm isobutyl nitrite resulted in a significant reduction in this key immune function [1]. This finding demonstrates a clear biological differentiation between the two compounds, indicating that cyclohexyl nitrite has a distinct immunomodulatory profile despite both being vasodilatory alkyl nitrites.

Immunotoxicology Inhalation Toxicology Alkyl Nitrite Safety Assessment

Comparative Cytotoxicity Profile: Cyclohexyl Nitrite vs. Isobutyl Nitrite in Acute Exposure

Acute inhalation exposure of mice to 300–900 ppm cyclohexyl nitrite for 45 minutes resulted in a 7–10% reduction in red blood cell counts, hemoglobin, and hematocrit, and a 40% reduction in both blood leucocyte counts and spleen cellularity [1]. While these cytotoxic effects were comparable to those observed for isobutyl nitrite, the study explicitly notes that the immunomodulatory properties of cyclohexyl nitrite differed from those of isobutyl nitrite, underscoring the importance of compound-specific evaluation [1].

Hematotoxicity Alkyl Nitrite Toxicology Inhalant Safety

Analytical Differentiation: DART-TOF-MS Detection Threshold of Cyclohexyl Nitrite vs. Other Alkyl Nitrites

A rapid screening method using Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF-MS) with headspace injection established distinct detection thresholds for various alkyl nitrites. The threshold for cyclohexyl nitrite was determined to be 1% in cyclohexanol, compared to 5% for iso-pentyl nitrite in iso-pentanol, and 1% for n-, iso-, and tert-butyl nitrites in their respective alcohols [1]. The method also demonstrated that fragmentation patterns effectively differentiate cyclohexyl nitrite from structural isomers, enabling unambiguous identification [1].

Forensic Chemistry Analytical Method Development Alkyl Nitrite Screening

Thermal Decomposition Kinetics: Cyclohexyl Nitrite's Unique Ring-Opening Pre-Equilibrium

The thermal unimolecular decomposition of the cyclohexoxy radical, generated from cyclohexyl nitrite, proceeds via a unique reversible ring-opening pre-equilibrium to form the 6-oxo-1-hexyl radical before further decomposition [1]. This pathway is characteristic of the cyclohexane ring system and is not present in acyclic alkyl nitrites. The rate coefficients for this pre-equilibrium were experimentally determined as k₁(T) = 3.80 × 10¹³ exp(-50.1 kJ mol⁻¹/RT) s⁻¹ for ring-opening and k₋₁(T) = 3.02 × 10⁸ exp(-23.8 kJ mol⁻¹/RT) s⁻¹ for ring-closure [1].

Physical Organic Chemistry Thermal Stability Reaction Kinetics

Physicochemical Property Differentiation: Cyclohexyl Nitrite vs. Acyclic n-Hexyl Nitrite

Cyclohexyl nitrite and its acyclic analogue n-hexyl nitrite (CAS 638-51-7) are isomeric (both C₆H₁₁NO₂ vs. C₆H₁₃NO₂ for hexyl nitrite) but exhibit distinct physicochemical properties due to ring strain and structural rigidity. Cyclohexyl nitrite has a higher density (1.2±0.1 g/cm³ vs. ~0.87 g/cm³ for hexyl nitrite) and a significantly higher boiling point (138.7±7.0 °C at 760 mmHg vs. ~67 °C for hexyl nitrite) [1][2]. These differences are critical for applications where volatility, density, and thermal stability are key selection criteria.

Physicochemical Characterization Alkyl Nitrite Properties Procurement Specification

Synthetic Yield Differentiation: Strong Nitrosating Conditions Favor Cyclohexyl Nitrite over Cyclohexene

Under strong nitrosating conditions, the reaction of nitrous acid with cyclamic acid yields 76% cyclohexyl nitrite and 23% cyclohexene, as quantified by gas-liquid chromatography [1][2]. This distribution is highly condition-dependent and distinct from reactions involving acyclic alcohols, where side-product profiles differ. The high yield of cyclohexyl nitrite under optimized strong nitrosating conditions is a key differentiator for synthetic route selection when cyclohexyl nitrite is the desired product.

Synthetic Chemistry Reaction Optimization Nitrosation Yield

High-Value Application Scenarios for Cyclohexyl Nitrite (CAS 5156-40-1) Based on Quantified Differentiation Evidence


Immunotoxicology Research Requiring Compound-Specific Nitrite Effects

Given the direct evidence that cyclohexyl nitrite does not impair macrophage tumoricidal activity unlike isobutyl nitrite [1], it is the preferred compound for studies investigating alkyl nitrite-induced immunomodulation independent of macrophage suppression. This differentiation is critical for dissecting mechanisms of nitrite toxicity and for developing targeted safety assessments.

Forensic and Regulatory Analytical Method Development and Validation

The validated DART-TOF-MS detection threshold of 1% for cyclohexyl nitrite, along with its unique fragmentation pattern that distinguishes it from structural isomers [1], makes it a key reference standard for forensic laboratories developing rapid screening methods for nitrite-based inhalants. This data supports method validation and regulatory compliance efforts.

Process Safety Engineering and Thermal Stability Assessment

The well-characterized thermal decomposition kinetics, including the unique ring-opening pre-equilibrium with rate coefficients k₁(T) = 3.80 × 10¹³ exp(-50.1 kJ mol⁻¹/RT) s⁻¹ [1], provide essential data for engineers designing safe handling, storage, and reaction conditions for processes involving cyclohexyl nitrite. This quantitative kinetic data is not available for many acyclic alkyl nitrites.

Specialized Chemical Synthesis and Reaction Optimization

For synthetic routes involving nitrosation of cyclohexyl-containing substrates, the established yield of 76% cyclohexyl nitrite under strong nitrosating conditions [1] provides a quantitative benchmark for process optimization. This data enables chemists to maximize desired product formation while minimizing cyclohexene byproduct, directly impacting production efficiency and cost.

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